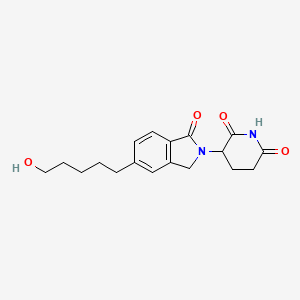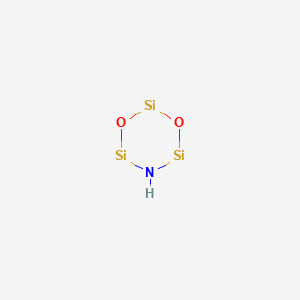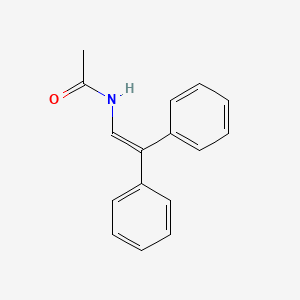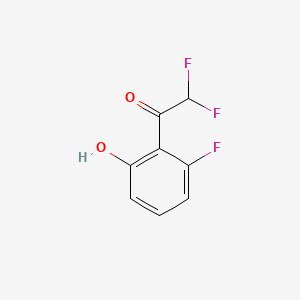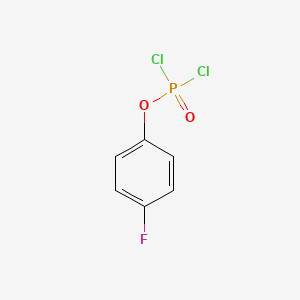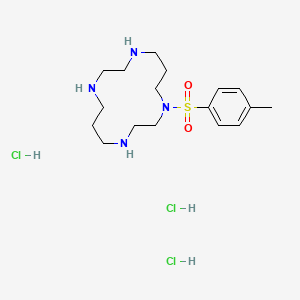![molecular formula C8H16N2O2 B14761516 (NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine CAS No. 1844-13-9](/img/structure/B14761516.png)
(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity. This compound features a hydroxyimino group and a hydroxylamine group, making it a versatile reagent in various chemical reactions. It is often used in organic synthesis and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine typically involves the reaction of nitromethane with hydroxylamine under acidic conditions. The process includes the following steps:
Acid-Catalyzed Hydrolysis: Nitromethane is hydrolyzed in the presence of an acid catalyst, such as hydrochloric acid, to produce hydroxylamine hydrochloride.
Reaction with Hydroxylamine: The hydroxylamine hydrochloride is then reacted with a suitable aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize side reactions. The use of homogeneous synthesis systems has been shown to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under basic conditions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines .
Scientific Research Applications
(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is employed in biochemical assays and as a crosslinking agent in protein studies.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine involves its reactivity with various molecular targets. The hydroxyimino group can form covalent bonds with nucleophiles, while the hydroxylamine group can participate in redox reactions. These interactions enable the compound to modify proteins, nucleic acids, and other biomolecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine Hydrochloride: A common reagent used in organic synthesis and biochemical applications.
Nitroso Compounds: These compounds share similar reactivity with the hydroxyimino group.
Amines: Structurally similar but lack the hydroxyimino group, leading to different reactivity patterns.
Uniqueness
(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine is unique due to its dual functional groups, which provide a combination of reactivity not found in simpler compounds like hydroxylamine hydrochloride or nitroso compounds. This dual functionality allows for more versatile applications in synthesis and research .
Properties
CAS No. |
1844-13-9 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H16N2O2/c1-3-4-5-6-8(10-12)7(2)9-11/h11-12H,3-6H2,1-2H3/b9-7+,10-8+ |
InChI Key |
QWZWEPGZEVKURL-FIFLTTCUSA-N |
Isomeric SMILES |
CCCCC/C(=N\O)/C(=N/O)/C |
Canonical SMILES |
CCCCCC(=NO)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


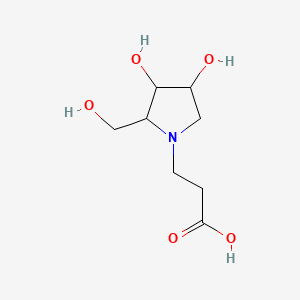
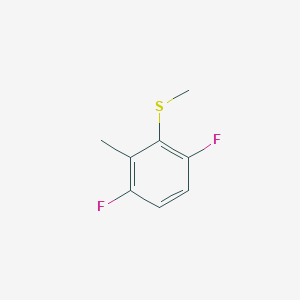
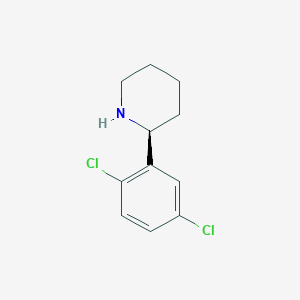

![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)
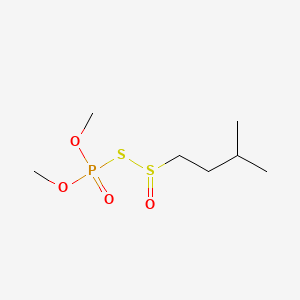
![(5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione](/img/structure/B14761461.png)
